(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a structurally complex tricyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include a 4-ethenylphenylmethylsulfanyl group at position 7, a phenyl group at position 5, a methyl group at position 14, and a hydroxymethyl moiety at position 11.
Properties
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-3-18-9-11-19(12-10-18)16-33-27-23-13-22-21(15-31)14-28-17(2)24(22)32-26(23)29-25(30-27)20-7-5-4-6-8-20/h3-12,14,31H,1,13,15-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRXYHDFBGPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with the CAS number 892416-59-0 , is a complex organic molecule notable for its diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 467.59 g/mol . The unique structure of this compound, characterized by multiple functional groups including ethenylphenyl and sulfanyl groups, suggests potential applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multi-step organic reactions that require specific reagents and conditions. The detailed synthetic pathway has not been extensively documented in the literature; however, it likely includes steps such as nucleophilic substitutions and cyclization reactions.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.59 g/mol |
| CAS Number | 892416-59-0 |
The biological activity of the compound is hypothesized to stem from its ability to interact with various biological macromolecules. The presence of the sulfanyl group may contribute to its reactivity and potential as an enzyme inhibitor or receptor modulator.
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Potential: Some derivatives of triazatricyclo compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Effects: The structural components may enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in pathogens.
Case Studies
- Anticancer Activity:
- A study focused on triazole derivatives indicated that modifications to the phenyl rings could enhance cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition:
- Research on related compounds demonstrated effective inhibition of certain kinases involved in cancer progression, suggesting that similar mechanisms could be explored for this compound.
Research Findings
Recent literature emphasizes the need for further investigation into the biological effects of this compound:
- In Vitro Studies: Initial tests showed that derivatives exhibited varying levels of cytotoxicity against different cancer cell lines.
- Structure-Activity Relationship (SAR): Understanding how structural variations influence biological activity is crucial for developing more potent derivatives.
Comparison with Similar Compounds
Structural Similarity and Activity Prediction
The compound’s structural complexity necessitates advanced tools for similarity assessment. SimilarityLab , a web-based platform, enables rapid identification of commercially available analogs and compounds with recorded bioactivities. For example:
- Core scaffold comparison: The tricyclic core resembles isoxazolo[4,5‑e][1,2,4]triazepin derivatives (e.g., anticarcinogenic compounds in ), which share nitrogen-rich heterocycles. Substitutions (e.g., ethenylphenyl groups) may modulate target selectivity .
- Activity cliffs: Activity landscape modeling () highlights that minor structural differences (e.g., substituent position or stereochemistry) can lead to drastic potency changes. For instance, NMR data from and show that geometric isomerism (e.g., ketoenamine tautomerism) alters bioactivity despite similar planar structures .
Table 1: Structural and Bioactivity Comparison
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models () compare the compound to entire chemical populations rather than individual analogs. Key findings:
- 30% bioactivity similarity rule: Structurally similar compounds have a 30% chance of shared bioactivity (e.g., estrogen receptor binders in ).
- Proteomic interaction divergence: The CANDO platform () predicts multitarget behavior by analyzing proteomic interaction signatures.
Table 2: Activity Cliff Examples
Substructure and NMR Analysis
- Frequent substructures : Data mining () identifies sulfur-containing groups (e.g., sulfanyl) and phenyl rings as common motifs in bioactive compounds. The 4-ethenylphenyl group may confer rigidity, enhancing binding affinity .
- NMR spectral shifts : and demonstrate that substituents like benzoic acid derivatives (e.g., vanilloyl vs. benzoyl) induce distinct ¹³C-NMR shifts (Δδ: 2–5 ppm), critical for distinguishing isomers .
Table 3: NMR Shift Comparison
| Position | Query Compound (δ, ppm) | Analog (δ, ppm) | Functional Group Impact |
|---|---|---|---|
| C-2 | 120.5 | 118.9 (A11a) | Ketoenamine tautomerism |
| C-16 | 75.3 | 72.1 (A11b) | Steric hindrance |
Q & A
Q. What are future directions for research on this compound?
- Themes :
- Biocatalytic synthesis : Engineer E. coli expressing cytochrome P450 for regioselective hydroxylation .
- Advanced SAR : Explore 3D-QSAR models (CoMFA/CoMSIA) to map steric/electrostatic fields .
- Environmental persistence : Track bioaccumulation in aquatic systems via LC-MS/MS .
Methodological Tables
Table 1: Key Characterization Techniques
Table 2: Environmental Testing Protocols
| Test | Protocol | Endpoint | Reference |
|---|---|---|---|
| OECD 301B | Biodegradability in soil | 60-day mineralization | |
| Smog chamber | Atmospheric OH radical reactivity | Half-life (t₁/₂) | |
| Daphnia magna | Acute toxicity | 48-hr LC₅₀ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
